

# Application Notes: Calcium Imaging with Org OD 02-0 Stimulation

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Compound of Interest					
Compound Name:	Org OD 02-0				
Cat. No.:	B15541469	Get Quote			

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Org OD 02-0** is a potent and selective agonist for the membrane progesterone receptor  $\alpha$  (mPR $\alpha$ ), a member of the progestin and adipoQ receptor (PAQR) family.[1][2] Unlike nuclear progesterone receptors that primarily regulate gene transcription, mPR $\alpha$  mediates rapid, nongenomic signaling events at the cell surface.[2][3] Activation of mPR $\alpha$  by **Org OD 02-0** has been shown to influence a variety of cellular processes, including the modulation of intracellular calcium ([Ca<sup>2+</sup>]i) levels.[4][5] This document provides detailed application notes and protocols for studying the effects of **Org OD 02-0** on intracellular calcium dynamics using fluorescent imaging techniques.

Calcium imaging is a widely used technique to visualize and quantify changes in  $[Ca^{2+}]i$  in real-time.[6][7] By employing fluorescent calcium indicators, researchers can monitor the signaling cascades initiated by the activation of G-protein coupled receptors (GPCRs) like mPR $\alpha$ .[8][9] These methods are crucial for dissecting the signaling pathways involved in mPR $\alpha$  function and for screening compounds that modulate this receptor's activity.

# Mechanism of Action: Org OD 02-0 and Calcium Signaling



**Org OD 02-0** binding to mPRα typically initiates a signaling cascade through an inhibitory G-protein (Gi).[4][10] This activation can lead to a decrease in cytosolic calcium levels through several proposed mechanisms:

- Inhibition of Calcium Influx: In some cell types, such as vascular smooth muscle cells, Org
   OD 02-0 has been shown to block rapid increases in intracellular calcium, suggesting an inhibition of calcium channels.[5][11]
- Enhanced Sarcoplasmic Reticulum (SR) Calcium Uptake: Studies have demonstrated that
   Org OD 02-0 can increase the activity of the sarco/endoplasmic reticulum Ca<sup>2+</sup>-ATPase (SERCA), which pumps calcium from the cytosol into the SR, thereby lowering cytosolic calcium concentrations.[4][12][13]

The downstream signaling pathways implicated in these effects often involve the activation of Mitogen-Activated Protein Kinase (MAPK) and Phosphoinositide 3-kinase (PI3K)/Akt pathways. [4][5]

# Data Presentation: Quantitative Effects of Org OD 02-0 on Calcium Signaling

The following table summarizes the observed effects of **Org OD 02-0** on calcium signaling from various studies.



Cell Type	Org OD 02-0 Concentration	Calcium Indicator	Observed Effect on Cytosolic Ca <sup>2+</sup>	Reference
Human Vascular Smooth Muscle Cells	100 nM	Fura-2 AM	Blocked prostaglandin F2α-induced rapid increase in [Ca <sup>2+</sup> ]i.[5][11]	[5][11]
Human Vascular Smooth Muscle Cells	20 nM	Not Specified	Significantly increased Ca <sup>2+</sup> levels in the sarcoplasmic reticulum, leading to decreased cytosolic Ca <sup>2+</sup> and muscle relaxation.[4]	[4][10][13]
Human T cells	0-20 μΜ	Fura-2 AM	Suppressed Ca <sup>2+</sup> influx in PHA-stimulated T cells.	Not directly cited.

## **Experimental Protocols**

This section provides a detailed protocol for a typical calcium imaging experiment to assess the effect of **Org OD 02-0** stimulation on intracellular calcium levels using the fluorescent indicator Fura-2 AM.

### **Materials**

- Cells expressing mPRα (e.g., human vascular smooth muscle cells, or a suitable transfected cell line)
- · Cell culture medium



- Org OD 02-0 (Tocris, Cayman Chemical, etc.)
- Fura-2 AM (Thermo Fisher Scientific, Abcam, etc.)[1]
- Anhydrous Dimethyl Sulfoxide (DMSO)[14]
- Pluronic F-127 (20% solution in DMSO)[15]
- Hanks' Balanced Salt Solution (HBSS) or other physiological buffer[15]
- Probenecid (optional, to prevent dye leakage)[15]
- Ionomycin (for positive control)
- EGTA (for chelation of extracellular calcium, if needed)
- Fluorescence microscope equipped for ratiometric imaging (with excitation wavelengths of 340 nm and 380 nm and emission at 510 nm)[14]
- · Image acquisition and analysis software

### **Protocol**

- Cell Preparation:
  - Plate cells on glass-bottom dishes or coverslips suitable for microscopy 24-48 hours prior to the experiment to achieve 70-80% confluency.[6]
- Fura-2 AM Loading Solution Preparation:
  - Prepare a 1 mM stock solution of Fura-2 AM in anhydrous DMSO.[14]
  - $\circ$  For a 2  $\mu$ M working solution, mix 2  $\mu$ L of the 1 mM Fura-2 AM stock with 1 mL of HBSS.
  - To aid in dye solubilization, add an equal volume of 20% Pluronic F-127 to the Fura-2 AM stock solution before diluting in HBSS.[15]
  - If using, add probenecid to the final loading solution (final concentration 1-2.5 mM).



#### · Cell Loading:

- Wash the cells twice with pre-warmed HBSS.[6]
- Add the Fura-2 AM loading solution to the cells and incubate for 30-60 minutes at 37°C in the dark.[1] The optimal loading time and dye concentration may need to be determined empirically for each cell type.[16]
- After incubation, wash the cells twice with HBSS to remove extracellular dye.
- Incubate the cells for an additional 30 minutes in HBSS to allow for complete deesterification of the Fura-2 AM.

#### · Calcium Imaging:

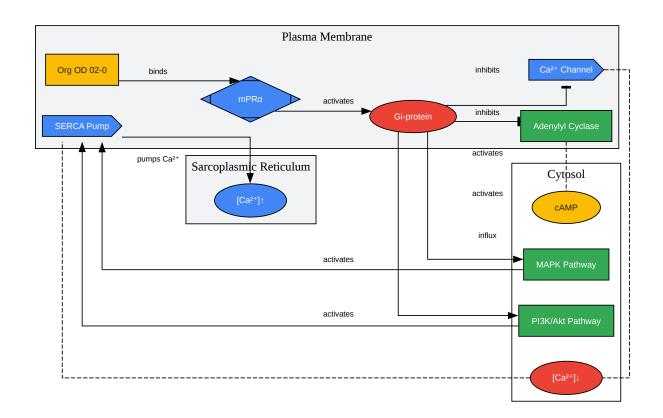
- Mount the coverslip or dish onto the microscope stage.
- Acquire a baseline fluorescence signal by alternately exciting the cells at 340 nm and 380 nm and measuring the emission at 510 nm. The ratio of the fluorescence intensity at 340 nm to that at 380 nm (F340/F380) is proportional to the intracellular calcium concentration.
   [1]
- Record the baseline for a few minutes to ensure a stable signal.
- Add Org OD 02-0 to the imaging buffer at the desired final concentration. To observe a
  potential inhibitory effect, it may be necessary to first stimulate the cells with an agent that
  increases intracellular calcium (e.g., a GPCR agonist like prostaglandin F2α) and then add
  Org OD 02-0.
- Continue recording the F340/F380 ratio to monitor changes in intracellular calcium in response to Org OD 02-0 stimulation.
- At the end of the experiment, a positive control can be performed by adding a calcium ionophore like ionomycin to determine the maximum fluorescence ratio (Rmax).
   Subsequently, a calcium-free buffer containing EGTA can be added to determine the minimum fluorescence ratio (Rmin). These values can be used to calibrate the fluorescence ratio to absolute calcium concentrations.[14]



- Data Analysis:
  - Select regions of interest (ROIs) corresponding to individual cells.
  - Calculate the F340/F380 ratio for each ROI over time.
  - Plot the change in the fluorescence ratio or the calculated intracellular calcium concentration as a function of time.

## **Visualizations**

## **Org OD 02-0 Signaling Pathway**





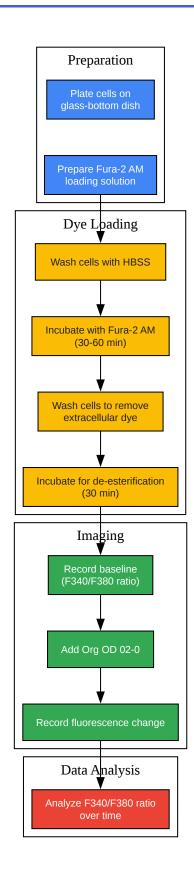
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Caption: Signaling pathway of Org OD 02-0 via  $\text{mPR}\alpha.$ 

# **Experimental Workflow for Calcium Imaging**





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